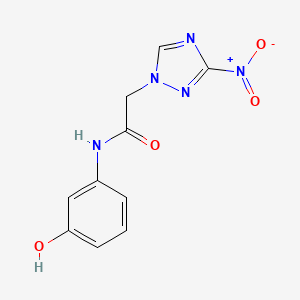![molecular formula C12H17N3O3 B5699763 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a toxic compound that has been extensively studied in scientific research. This compound has been used to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound+ has been shown to selectively kill dopamine neurons in the substantia nigra, which is the area of the brain that is most affected in Parkinson's disease. This compound+ also causes oxidative stress and inflammation, which are thought to play a role in the development of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which makes it an ideal tool for studying the mechanisms of Parkinson's disease. However, this compound+ is also highly toxic and must be handled with care. In addition, this compound+ is not a perfect model for Parkinson's disease, as it does not replicate all of the features of the disease.
Future Directions
There are many future directions for 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ research. One area of research is to develop new treatments for Parkinson's disease based on the mechanisms of this compound+ toxicity. Another area of research is to use this compound+ as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, researchers can use this compound+ to study the effects of environmental toxins on the brain and develop new strategies for preventing and treating neurodegenerative disorders.
Synthesis Methods
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to this compound+ in the brain. MPTP is converted to this compound+ by the enzyme monoamine oxidase-B (MAO-B). This compound+ is then taken up by dopamine neurons, where it inhibits mitochondrial respiration and leads to cell death.
Scientific Research Applications
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been used extensively in scientific research to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders. This compound+ is a potent neurotoxin that selectively kills dopamine neurons, which are the cells that are lost in Parkinson's disease. By studying the effects of this compound+ on dopamine neurons, researchers can gain insight into the mechanisms of Parkinson's disease and develop new treatments for this debilitating disorder.
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(15(17)18)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJVMVMZPOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)